1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a sulfonyl chloride group
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, which can be done using a suitable electrophilic aromatic substitution reaction.
Sulfonylation: The final step is the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrazole derivatives:
Sulfonyl chlorides: Similar compounds include benzenesulfonyl chloride and toluenesulfonyl chloride, which also contain the reactive sulfonyl chloride group but differ in their aromatic substituents.
Pyrazole derivatives: Compounds such as 1-phenyl-1H-pyrazole and 1-(2-chlorophenyl)-1H-pyrazole share the pyrazole ring structure but have different substituents, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in the combination of the methoxyphenyl and sulfonyl chloride groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLBRVABZVYDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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